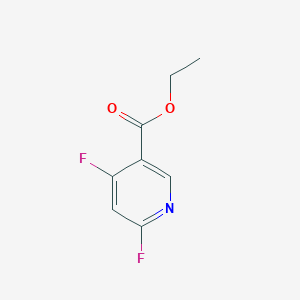
Ethyl 4,6-difluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-difluoronicotinate is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by fluorine atoms. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-difluoronicotinate typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of ethyl nicotinate with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
化学反応の分析
Types of Reactions: Ethyl 4,6-difluoronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Ethyl 4,6-difluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 4,6-difluoronicotinate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .
類似化合物との比較
Ethyl nicotinate: Lacks the fluorine atoms and has different reactivity and properties.
4,6-Difluoronicotinic acid: Similar structure but without the ethyl ester group.
Methyl 4,6-difluoronicotinate: Similar compound with a methyl ester instead of an ethyl ester
Uniqueness: this compound is unique due to the presence of fluorine atoms at positions 4 and 6, which significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This makes it a valuable compound in research and development .
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
ethyl 4,6-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 |
InChIキー |
MZEXROXOTHLMPK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12331346.png)
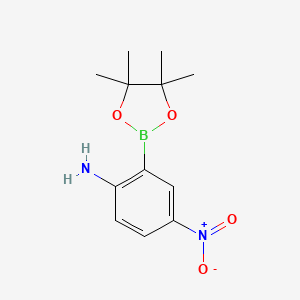
![2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12331359.png)
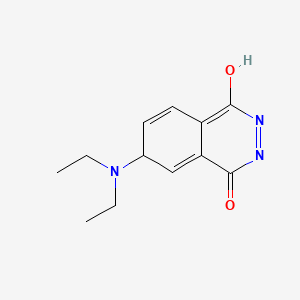
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B12331372.png)
![6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione](/img/structure/B12331377.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12331392.png)
![1,2,5-Oxadiazol-3-amine, 4,4'-[5,5'-bi-1,2,4-oxadiazole]-3,3'-diylbis-](/img/structure/B12331393.png)
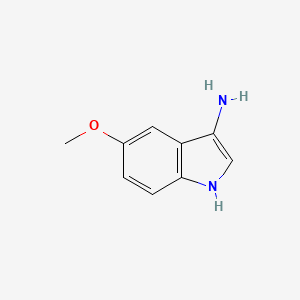

![Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-](/img/structure/B12331412.png)
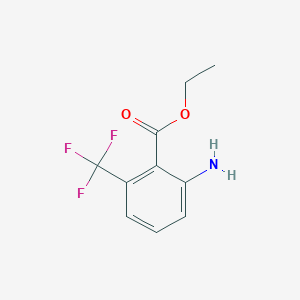
![calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B12331418.png)
